molecular formula C17H17N3O2S B2678400 2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921821-95-6

2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2678400
CAS No.: 921821-95-6
M. Wt: 327.4
InChI Key: MGUCWJDUZNRVGP-UHFFFAOYSA-N
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Description

2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Biological Activity

The compound 2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic organic molecule notable for its complex structure, which includes an imidazole ring, a hydroxymethyl group, and a naphthalenylmethyl thioether. Its molecular formula is C₁₇H₁₇N₃O₂S. This compound is part of a class of imidazole derivatives known for their diverse biological activities, making them significant in medicinal chemistry.

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial activity . They are effective against various pathogens, including bacteria and fungi. The presence of the imidazole ring is crucial in this context as it enhances interaction with biological targets such as enzymes and receptors involved in microbial growth.

Antifungal Properties

Substituted imidazole derivatives are particularly valuable in treating systemic fungal infections. The structural features of this compound suggest potential efficacy against fungi due to its ability to disrupt fungal cell membranes or inhibit critical metabolic pathways.

Anti-inflammatory Effects

Research indicates that imidazole derivatives can exhibit anti-inflammatory activity . This property is essential for developing treatments for inflammatory diseases, where modulation of immune responses is required.

Antiviral Activity

The antiviral potential of imidazole compounds has been documented, with some derivatives showing effectiveness against viral infections by inhibiting viral replication or entry into host cells.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Imidazole derivatives have been implicated in inducing apoptosis in cancer cells and inhibiting tumor growth. Empirical studies are necessary to elucidate the specific mechanisms through which this compound exerts its effects on various cancer cell lines.

Understanding the mechanisms of action is critical for assessing the therapeutic potential of this compound. The interactions with biological targets may include:

  • Enzyme Inhibition : This compound may inhibit enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The compound might interact with specific receptors involved in inflammation or immune response modulation.
  • DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially leading to cytotoxic effects in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
N-Ethyl-N'-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazoleStructureContains a fluorobenzene substituent; used in similar biological contexts.
2-(5-Methylthiazol-2-yl)thio-N-(naphthalen-1-yl)propanamideStructureExhibits antifungal activity; different heterocyclic structure.
4-Aminoimidazole derivativesStructureKnown for various pharmacological properties; lacks naphthalene component.

The unique combination of the naphthalene moiety and hydroxymethyl group may enhance the lipophilicity and metabolic stability of this compound compared to other imidazole derivatives.

Study on Anticancer Activity

A study published in PubMed highlights the anticancer potential of various imidazole derivatives, demonstrating their ability to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and enzyme inhibition . Further research specifically focusing on this compound is warranted to confirm these findings.

Enzyme Inhibition Studies

Research has shown that certain imidazole compounds can inhibit key enzymes involved in cancer metabolism and microbial growth. Understanding how this compound interacts with these enzymes could provide insights into its therapeutic applications .

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-(naphthalen-1-ylmethylsulfanyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c18-16(22)9-20-14(10-21)8-19-17(20)23-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-8,21H,9-11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUCWJDUZNRVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC=C(N3CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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